molecular formula C28H26FN5O3S B10788483 5H-(1)Benzopyrano(2,3-b)pyridine-5-acetamide, 2-(4-((ethylmethylamino)carbonyl)-3-fluorophenyl)-alpha,alpha-dimethyl-N-1,3,4-thiadiazol-2-yl-, (5S)- CAS No. 1008116-73-1

5H-(1)Benzopyrano(2,3-b)pyridine-5-acetamide, 2-(4-((ethylmethylamino)carbonyl)-3-fluorophenyl)-alpha,alpha-dimethyl-N-1,3,4-thiadiazol-2-yl-, (5S)-

Cat. No.: B10788483
CAS No.: 1008116-73-1
M. Wt: 531.6 g/mol
InChI Key: DZBKAUMYTFPJIS-QHCPKHFHSA-N
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Description

BMS-791826 is a small molecule drug developed by Bristol Myers Squibb Company. It is currently under investigation for its potential therapeutic applications, particularly as a glucocorticoid receptor agonist. The compound has shown promise in preclinical and early clinical studies, particularly in the field of immunoscience .

Preparation Methods

The synthesis of BMS-791826 involves several key steps, starting with the preparation of the core structure, which is a 5H-chromeno[2,3-b]pyridine derivative. The synthetic route typically involves the following steps:

Industrial production methods for BMS-791826 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

BMS-791826 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups.

    Reduction: Reduction reactions can occur at the carbonyl and thiadiazolyl carbamoyl moieties.

    Substitution: Substitution reactions can take place at the fluoro and other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of BMS-791826 .

Scientific Research Applications

BMS-791826 has several scientific research applications, including:

    Chemistry: The compound is used as a model molecule for studying glucocorticoid receptor agonists and their interactions with various targets.

    Biology: BMS-791826 is used in biological studies to investigate its effects on cellular processes and signaling pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: BMS-791826 is used in the pharmaceutical industry for drug development and optimization studies

Mechanism of Action

BMS-791826 exerts its effects by acting as a glucocorticoid receptor agonist. It binds to the glucocorticoid receptor, leading to the activation of various signaling pathways that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of proinflammatory transcription factors and the activation of glucocorticoid receptor-dependent genes .

Comparison with Similar Compounds

BMS-791826 is structurally similar to other glucocorticoid receptor agonists, such as BMS-776532. it has unique features that distinguish it from these compounds, including its specific functional groups and overall structure. Similar compounds include:

BMS-791826’s uniqueness lies in its specific combination of functional groups and its ability to maintain distinct and consistent levels of partial agonist efficacy across several assays .

Properties

CAS No.

1008116-73-1

Molecular Formula

C28H26FN5O3S

Molecular Weight

531.6 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-methyl-4-[(5S)-5-[2-methyl-1-oxo-1-(1,3,4-thiadiazol-2-ylamino)propan-2-yl]-5H-chromeno[2,3-b]pyridin-2-yl]benzamide

InChI

InChI=1S/C28H26FN5O3S/c1-5-34(4)25(35)17-11-10-16(14-20(17)29)21-13-12-19-23(18-8-6-7-9-22(18)37-24(19)31-21)28(2,3)26(36)32-27-33-30-15-38-27/h6-15,23H,5H2,1-4H3,(H,32,33,36)/t23-/m0/s1

InChI Key

DZBKAUMYTFPJIS-QHCPKHFHSA-N

Isomeric SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)C2=NC3=C(C=C2)[C@H](C4=CC=CC=C4O3)C(C)(C)C(=O)NC5=NN=CS5)F

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)C2=NC3=C(C=C2)C(C4=CC=CC=C4O3)C(C)(C)C(=O)NC5=NN=CS5)F

Origin of Product

United States

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